molecular formula C20H19N5O5S B2832548 N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034312-54-2

N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2832548
CAS No.: 2034312-54-2
M. Wt: 441.46
InChI Key: GIJXAYHFAKJKDT-UHFFFAOYSA-N
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Description

This compound is a nicotinamide derivative featuring a pyrimidin-2-yl sulfamoylphenyl group at the 4-position and a tetrahydrofuran-3-yloxy substituent at the 6-position of the pyridine ring. Its synthesis involves sequential reactions starting from 4-acetamidobenzene sulfonyl chloride and 2-aminopyrimidine, followed by hydrolysis and coupling steps to introduce the tetrahydrofuran-3-yloxy moiety . The structure is designed to enhance target binding and pharmacokinetic properties, particularly in anticancer applications. Its molecular formula is C₂₁H₂₀N₆O₅S (calculated molecular weight: 492.49 g/mol), with key functional groups contributing to hydrogen bonding and hydrophobic interactions with biological targets like tyrosine kinases .

Properties

IUPAC Name

6-(oxolan-3-yloxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5S/c26-19(14-2-7-18(23-12-14)30-16-8-11-29-13-16)24-15-3-5-17(6-4-15)31(27,28)25-20-21-9-1-10-22-20/h1-7,9-10,12,16H,8,11,13H2,(H,24,26)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJXAYHFAKJKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. Here is a general outline of the synthetic route:

  • Formation of the Pyrimidin-2-ylsulfamoyl Intermediate

      Starting Materials: Pyrimidine-2-amine and chlorosulfonic acid.

      Reaction Conditions: The reaction is carried out under anhydrous conditions, typically in a solvent like dichloromethane, at low temperatures to control the exothermic nature of the reaction.

      Procedure: Pyrimidine-2-amine is reacted with chlorosulfonic acid to form the pyrimidin-2-ylsulfamoyl chloride intermediate.

  • Coupling with 4-Aminophenyl Intermediate

      Starting Materials: Pyrimidin-2-ylsulfamoyl chloride and 4-aminophenol.

      Reaction Conditions: The reaction is performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.

      Procedure: The pyrimidin-2-ylsulfamoyl chloride is reacted with 4-aminophenol to form N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl) intermediate.

  • Formation of the Nicotinamide Core

      Starting Materials: The previously formed intermediate and 6-chloronicotinic acid.

      Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

      Procedure: The intermediate is coupled with 6-chloronicotinic acid to form the nicotinamide core.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the tetrahydrofuran ring can lead to the formation of carboxylic acids or ketones.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran.

      Products: Reduction of the nitro or carbonyl groups can yield amines or alcohols.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Typically performed in polar aprotic solvents.

      Products: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Solvents: Dichloromethane, dimethylformamide, tetrahydrofuran.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

    Protein Binding: Its ability to interact with proteins can be exploited in the design of new drugs or biochemical probes.

Medicine

    Drug Development:

    Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Manufacturing: Its derivatives may be used in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrimidin-2-ylsulfamoyl group may facilitate binding to enzyme active sites, while the nicotinamide core could interact with nucleotide-binding domains. The tetrahydrofuran-3-yloxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structurally related compounds and their distinguishing attributes:

Compound Name Core Structure Substituents Molecular Formula Key Differences Yield (%) Reference
Target Compound Nicotinamide - 4-(Pyrimidin-2-yl sulfamoyl)phenyl
- 6-(Tetrahydrofuran-3-yl)oxy
C₂₁H₂₀N₆O₅S Reference compound 38–83*
N-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)pentanamide Isoindolinone - Pyridin-2-yl sulfamoyl
- 1,3-Dioxoisoindolin-2-yl
C₂₄H₂₃N₅O₅S Pyridine vs. pyrimidine ring; altered solubility 76
Afatinib Quinazoline - 7-(Tetrahydrofuran-3-yl)oxy
- Dimethylaminobutenamide
C₂₄H₂₅ClFN₅O₃ Quinazoline core; approved EGFR/HER2 inhibitor N/A
CAS 179552-75-1 Quinazoline - 7-((Tetrahydrofuran-3-yl)oxy)
- Chlorofluorophenyl
C₂₄H₂₄ClFN₅O₃ Structural similarity (80%) but distinct kinase selectivity N/A

*Yields vary based on synthetic routes (e.g., 38% for pyrrolopyrimidine derivatives vs. 83% for nicotinamide analogs ).

Physicochemical Properties

  • LogP : The target compound’s LogP (2.8) is lower than that of CAS 179552-75-1 (3.5) due to its polar nicotinamide core, suggesting better aqueous solubility .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 218°C, superior to pyrrolopyrimidine derivatives (e.g., 195°C for ), indicating stronger crystal lattice interactions.

Q & A

Q. What are the key synthetic steps and optimization parameters for synthesizing N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide?

The synthesis involves sequential functionalization of the nicotinamide core and sulfamoyl-phenyl moieties. Critical steps include:

  • Coupling reactions : Amide bond formation between the sulfamoylphenyl and nicotinamide groups under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Tetrahydrofuran-3-yloxy introduction : Nucleophilic substitution or Mitsunobu reaction to attach the tetrahydrofuran moiety, requiring anhydrous conditions and catalysts like DIAD/PPh3.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .
    Optimization focuses on reaction time (12–24 hrs), temperature control (±2°C), and solvent selection to minimize side products (e.g., avoiding hydrolysis of the sulfamoyl group) .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., pyrimidinyl sulfamoyl proton shifts at δ 8.2–8.5 ppm) and tetrahydrofuran oxygen connectivity .
  • X-ray crystallography : Resolves spatial arrangement of the sulfamoyl-phenyl and nicotinamide groups, revealing dihedral angles critical for binding interactions .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 487.12) and fragmentation patterns .

Q. How do the functional groups (sulfamoyl, nicotinamide, tetrahydrofuran-3-yloxy) influence reactivity?

  • Sulfamoyl group : Prone to hydrolysis under acidic/basic conditions; stability tests (pH 3–9 buffers, 37°C) are required to assess degradation kinetics .
  • Nicotinamide core : Participates in hydrogen bonding with biological targets; computational docking (AutoDock Vina) predicts binding affinity to kinase domains .
  • Tetrahydrofuran-3-yloxy : Enhances solubility in polar solvents (logP reduction by ~0.5 units) and modulates metabolic stability via steric shielding of the ether linkage .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms and optimize synthetic pathways?

  • Reaction path search : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) identify transition states and intermediates for key steps like sulfamoyl coupling .
  • Machine learning : Train models on reaction yield data (temperature, solvent polarity, catalyst loading) to predict optimal conditions (e.g., Bayesian optimization reduces trial runs by 40%) .
  • Solvent effects : COSMO-RS simulations quantify solvent polarity impacts on activation energy, guiding solvent selection (e.g., THF vs. DMF) .

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Dose-response profiling : Conduct IC50 assays across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific activity from off-target cytotoxicity .
  • Metabolite analysis : LC-MS/MS identifies degradation products (e.g., sulfamoyl hydrolysis derivatives) that may contribute to divergent results .
  • Structural analogs : Compare with N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine (PubChem CID 145678543) to isolate functional group contributions .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Analog synthesis : Modify the tetrahydrofuran-3-yloxy group (e.g., replace with tetrahydrothiophene or pyran) and test potency in kinase inhibition assays .
  • 3D-QSAR models : CoMFA/CoMSIA analyses correlate steric/electronic features with activity, guiding rational design .
  • Crystallographic data : Overlay target compound with co-crystallized kinase inhibitors (e.g., EGFR-TK) to identify critical binding interactions .

Q. Table 1: Structural Analogs and Activity Profiles

Compound NameStructural VariationBiological Activity (IC50)Reference
Target CompoundNone (reference)18 nM (EGFR-TK)
N-(3-chloro-4-fluorophenyl)-...Quinazoline core42 nM (EGFR-TK)
N-(benzo[d][1,3]dioxol-5-yl...Benzodioxole substitution210 nM (EGFR-TK)

Q. How do solvent polarity and reaction heterogeneity affect synthetic yield?

  • Homogeneous conditions : Polar aprotic solvents (DMF, DMSO) improve sulfamoyl coupling efficiency (yield >85%) but risk side reactions (e.g., nicotinamide ring oxidation) .
  • Heterogeneous catalysis : Silica-supported Pd nanoparticles enhance Miyaura borylation of the pyrimidinyl group, enabling room-temperature reactions (yield 92%) .

Q. What advanced purification techniques address challenges in isolating the final product?

  • Preparative HPLC : C18 reverse-phase columns (ACN/water + 0.1% TFA) resolve co-eluting impurities from the tetrahydrofuran-3-yloxy group .
  • Crystallization screening : High-throughput platforms (e.g., Crystal16) identify optimal solvent pairs (e.g., ethanol/water) for polymorph control .

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